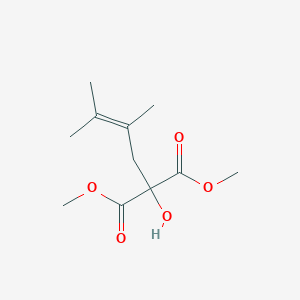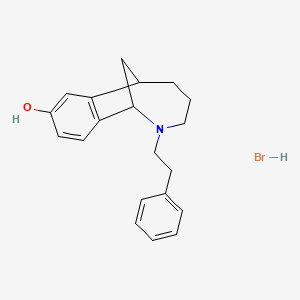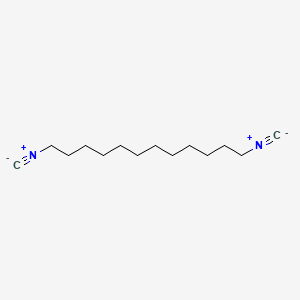
1,12-Diisocyanododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Diisocyanododecane is an organic compound with the molecular formula C14H24N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a dodecane chain. This compound is primarily used in the production of polymers and other materials due to its reactive isocyanate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,12-Diisocyanododecane can be synthesized through the reaction of 1,12-dodecanediol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The reaction can be represented as follows:
HO-(CH2)12-OH+2COCl2→OCN-(CH2)12-NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1,12-Diisocyanododecane undergoes several types of chemical reactions, primarily due to the reactivity of its isocyanate groups. These reactions include:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Aplicaciones Científicas De Investigación
1,12-Diisocyanododecane has various applications in scientific research and industry:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Material Science: Employed in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industrial Applications: Utilized in the manufacture of foams, elastomers, and other materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of 1,12-diisocyanododecane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various products such as urethanes and ureas. The reactivity of the isocyanate groups allows the compound to participate in polymerization reactions, forming long-chain polymers with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a shorter carbon chain.
1,8-Diisocyanatooctane: A diisocyanate with an intermediate carbon chain length.
1,10-Diisocyanatodecane: A diisocyanate with a similar structure but a shorter carbon chain.
Uniqueness
1,12-Diisocyanododecane is unique due to its longer carbon chain, which can impart different mechanical and chemical properties to the polymers and materials it forms. The longer chain length can result in increased flexibility and toughness in the resulting materials, making it suitable for specific applications where these properties are desired.
Propiedades
Número CAS |
77500-26-6 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1,12-diisocyanododecane |
InChI |
InChI=1S/C14H24N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h3-14H2 |
Clave InChI |
DERITGPZODCLBE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCCCCCCCCCC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


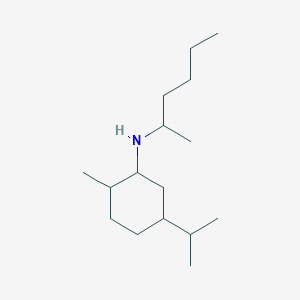
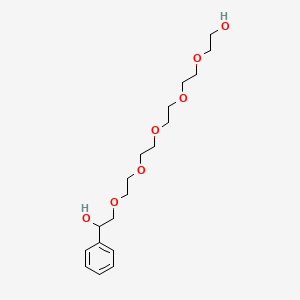
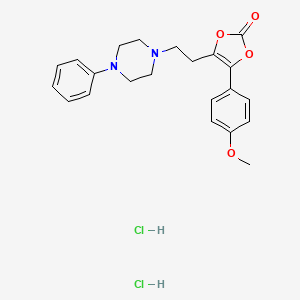
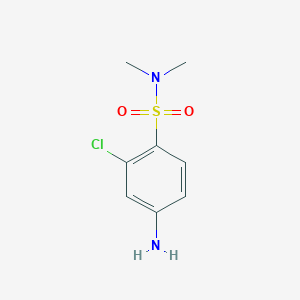
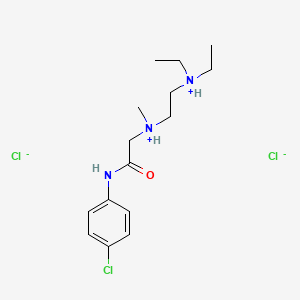
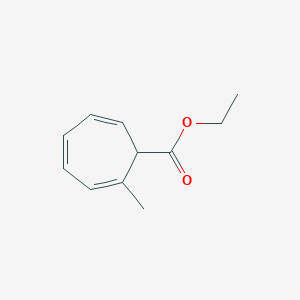
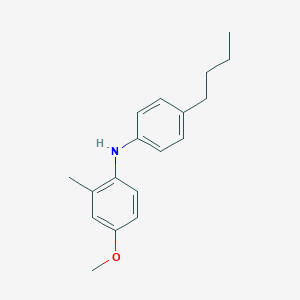
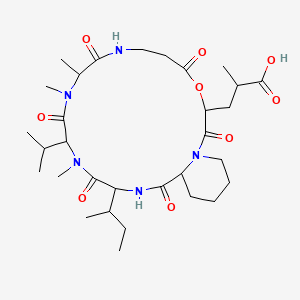
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
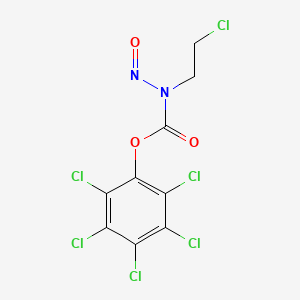
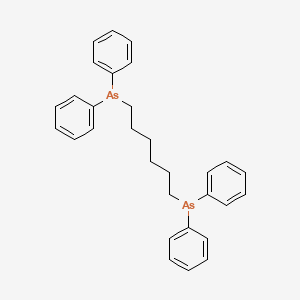
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
